Eed226-cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

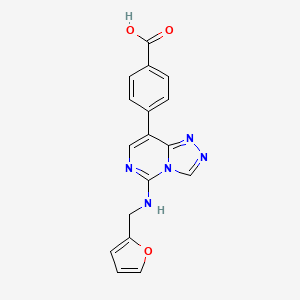

4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAJESLOWNUVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eed226

This document provides a comprehensive overview of the molecular mechanism of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It is intended for researchers, scientists, and professionals in the field of drug development and epigenetic research.

Core Mechanism of Action

Eed226 is a first-in-class, orally bioavailable small molecule that functions as an allosteric inhibitor of the PRC2 complex.[1][2] The PRC2 complex, which minimally consists of the core subunits EZH2, EED, and SUZ12, is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[3][4]

The catalytic activity of the EZH2 subunit is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks on chromatin.[3] This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark.

Eed226 exerts its inhibitory effect by directly binding to the aromatic cage of the EED subunit, which normally recognizes the H3K27me3 mark. This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of EZH2's methyltransferase activity, leading to a global loss of H3K27me3. A key feature of this mechanism is that Eed226 is noncompetitive with both the S-adenosylmethionine (SAM) cofactor and the histone peptide substrate. This allows Eed226 to effectively inhibit PRC2 complexes that contain mutant EZH2 proteins resistant to SAM-competitive inhibitors.

Quantitative Data Summary

The potency and selectivity of Eed226 have been characterized through various in vitro and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Target/System | Substrate/Cell Line | Value | Reference(s) |

| Biochemical Potency | ||||

| IC50 | PRC2 | H3K27me0 peptide | 23.4 nM | |

| IC50 | PRC2 | Mononucleosome | 53.5 nM | |

| Binding Affinity | ||||

| Kd | EED | - | 82 nM | |

| Kd | PRC2 Complex | - | 114 nM | |

| Cellular Activity | ||||

| IC50 (H3K27me3 reduction) | EED | G401 cells | 0.22 µM | |

| IC50 (Anti-proliferation) | EZH2 (Y641N mutant) | KARPAS422 cells | 0.08 µM | |

| Selectivity | ||||

| IC50 | 21 Protein Methyltransferases | - | > 100 µM | |

| IC50 | 23 Kinases | - | > 10 µM | |

| IC50 | 22 Other Receptors/Channels | - | > 30 µM | |

| In Vivo Efficacy | ||||

| Tumor Growth Inhibition | KARPAS422 Xenograft | Balb/C nude mice | 100% at 40 mg/kg (BID) |

Detailed Experimental Protocols

The characterization of Eed226 involves several key experimental procedures. Detailed methodologies for these experiments are outlined below.

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay is used to measure the incorporation of a radiolabeled or chemically tagged methyl group from the cofactor SAM onto a histone H3 peptide or nucleosome substrate.

-

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2).

-

Substrate: Biotinylated H3K27me0 peptide or reconstituted mononucleosomes.

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine (for filter-binding) or unlabeled SAM.

-

Stimulatory peptide: H3K27me3 peptide (added at 1x Kact).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.01% BSA, 1 mM DTT.

-

Eed226 serially diluted in DMSO.

-

Detection Reagents: Anti-H3K27me3 antibody conjugated to a fluorescent donor (e.g., Europium) and streptavidin-conjugated acceptor (e.g., APC) for TR-FRET.

-

-

Procedure:

-

Add 5 µL of assay buffer to all wells of a 384-well plate.

-

Add 100 nL of Eed226 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control.

-

Add 2.5 µL of the PRC2 enzyme and stimulatory H3K27me3 peptide solution to the wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 2.5 µL of a solution containing the biotinylated H3K27me0 peptide substrate and SAM.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (e.g., Eu-anti-H3K27me3 and SA-APC) and incubate for 60 minutes.

-

Read the plate on a suitable TR-FRET plate reader.

-

Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

This assay measures the global levels of H3K27 trimethylation in cells following treatment with Eed226.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture total histone H3 from cell lysates and detect the fraction that is trimethylated at K27.

-

Materials:

-

Cell line of interest (e.g., G401 rhabdoid tumor cells).

-

Eed226 dissolved in DMSO.

-

Histone extraction buffer.

-

High-bind 96-well plates.

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-total H3.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

TMB substrate.

-

Stop solution (e.g., 1 M H₂SO₄).

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of Eed226 or DMSO vehicle for a specified duration (e.g., 48-96 hours).

-

Harvest cells and perform histone extraction according to standard protocols.

-

Coat a 96-well plate with the extracted histones overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 5% BSA in PBST for 1 hour.

-

Add primary antibodies (anti-H3K27me3 or anti-total H3) to separate wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the corresponding HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add TMB substrate. Allow color to develop.

-

Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.

-

Plot the normalized data against the Eed226 concentration to determine the IC50 for cellular H3K27me3 reduction.

-

Downstream Cellular and In Vivo Effects

The inhibition of PRC2 activity by Eed226 leads to a variety of downstream consequences that contribute to its therapeutic potential.

-

Gene Expression: By reducing the repressive H3K27me3 mark, Eed226 can lead to the reactivation of PRC2 target genes. This includes tumor suppressor genes that may have been silenced during oncogenesis.

-

Cellular Proliferation and Apoptosis: In cancer cell lines dependent on PRC2 activity, such as certain diffuse large B-cell lymphomas (DLBCL), Eed226 treatment leads to an inhibition of cell proliferation and can induce apoptosis.

-

HIV Latency Reversal: The PRC2 complex is implicated in maintaining HIV latency by repressing the viral promoter. Eed226 has been shown to reverse this latency in cellular models, suggesting a potential application in HIV eradication strategies.

-

Anti-Tumor Efficacy: In preclinical xenograft models using human lymphoma cells, orally administered Eed226 demonstrated robust, dose-dependent anti-tumor activity, leading to complete tumor regression.

-

Tissue Protection: In a model of cisplatin-induced acute kidney injury, Eed226 treatment was shown to be protective by reducing renal tubular cell apoptosis. This effect was linked to the inhibition of p53 and FOXO3a phosphorylation and the preservation of mitochondrial protective proteins.

References

EED226: A Deep Dive into a Selective Allosteric PRC2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EED226, a first-in-class, potent, and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). EED226 represents a significant advancement in epigenetic drug discovery, offering a distinct mechanism of action compared to traditional catalytic inhibitors of EZH2. By binding to the Embryonic Ectoderm Development (EED) subunit, EED226 disrupts the allosteric activation of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression. This document details the mechanism of action, quantitative biochemical and cellular activity, and preclinical in vivo efficacy of EED226. Furthermore, it provides illustrative experimental workflows and signaling pathway diagrams to facilitate a deeper understanding of its biological impact and research applications.

Introduction: The PRC2 Complex and Its Role in Cancer

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1][2] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), EED (Embryonic Ectoderm Development), SUZ12 (Suppressor of Zeste 12), and RBBP4/7 (Retinoblastoma Binding Protein 4/7).[1][3] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] The resulting H3K27me3 mark is a hallmark of transcriptionally silent chromatin.

The activity of EZH2 is allosterically enhanced by the binding of EED to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive chromatin state. Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors. This has made PRC2 an attractive target for therapeutic intervention.

EED226: A Novel Allosteric Inhibitor of PRC2

EED226 is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2. Unlike traditional EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), EED226 targets the EED subunit.

Mechanism of Action

EED226 directly binds to the H3K27me3-binding pocket of EED. This binding event induces a conformational change in EED, which in turn leads to the loss of PRC2 catalytic activity. By preventing the allosteric activation of EZH2 by H3K27me3, EED226 effectively breaks the positive feedback loop required for the maintenance and spreading of the H3K27me3 repressive mark. A key advantage of this mechanism is its effectiveness against PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors.

Below is a diagram illustrating the mechanism of action of EED226.

Caption: Mechanism of EED226 action on the PRC2 complex.

Chemical Properties

| Property | Value |

| Molecular Formula | C17H15N5O3S |

| Molecular Weight | 369.4 g/mol |

| CAS Number | 2083627-02-3 |

| Solubility | Soluble in DMSO (to 100 mM) and DMF. |

Quantitative Data

The potency and selectivity of EED226 have been characterized through various biochemical and cellular assays.

Biochemical Activity

| Parameter | Substrate | Value | Reference |

| IC50 | H3K27me0 peptide | 23.4 nM | |

| IC50 | Mononucleosome | 53.5 nM | |

| Kd (EED) | - | 82 nM | |

| Kd (PRC2 complex) | - | 114 nM |

Cellular Activity

| Cell Line | Assay | IC50 | Reference |

| KARPAS422 | Antiproliferation (14 days) | 0.08 µM | |

| G401 | H3K27me3 Reduction (48 hrs, ELISA) | 0.22 µM | |

| Toledo and DB cells | Antiproliferation | 2-4 µM |

EED226 demonstrates remarkable selectivity for the PRC2 complex over other protein methyltransferases.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used to characterize EED226.

In Vitro PRC2 Inhibition Assay (Conceptual Workflow)

This assay measures the ability of EED226 to inhibit the methyltransferase activity of the PRC2 complex. A common method involves a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA format.

Caption: A conceptual workflow for an in vitro PRC2 inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant PRC2 complex, a biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), and serially diluted EED226 are prepared in an appropriate assay buffer.

-

Compound Incubation: PRC2 enzyme is pre-incubated with varying concentrations of EED226 to allow for binding.

-

Reaction Initiation: The methyltransferase reaction is initiated by the addition of the biotinylated histone peptide and SAM.

-

Reaction Incubation: The reaction mixture is incubated at room temperature or 30°C to allow for enzymatic methylation of the histone peptide.

-

Detection: The reaction is stopped, and detection reagents are added. For an HTRF assay, this would typically involve a europium-labeled antibody specific for H3K27me3 and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

-

Signal Measurement: After a final incubation period, the HTRF signal is measured. The signal is inversely proportional to the level of PRC2 inhibition.

-

Data Analysis: The data is normalized to controls, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular H3K27me3 Quantification (ELISA)

This assay quantifies the levels of global H3K27me3 in cells following treatment with EED226.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., G401) are seeded in multi-well plates and treated with a dose range of EED226 for a specified duration (e.g., 48 hours).

-

Histone Extraction: Histones are extracted from the cells using an acid extraction method.

-

ELISA: The extracted histones are coated onto an ELISA plate. The plate is then incubated with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader.

-

Data Analysis: The levels of H3K27me3 are normalized to the total histone H3 content and are expressed as a percentage of the vehicle-treated control.

Cell Proliferation Assay

This assay assesses the effect of EED226 on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., KARPAS422) are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with a serial dilution of EED226.

-

Incubation: The plates are incubated for an extended period (e.g., up to 14 days), with media and compound being replenished every 3-4 days.

-

Viability Measurement: Cell viability is measured at various time points using a suitable method, such as a Beckman Coulter-based cell counter or a commercially available viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: The IC50 value, representing the concentration of EED226 that inhibits cell growth by 50%, is determined.

In Vivo Efficacy

EED226 has demonstrated significant anti-tumor activity in preclinical mouse xenograft models. In a study using a diffuse large B-cell lymphoma (DLBCL) xenograft model (KARPAS422), oral administration of EED226 led to dose-dependent tumor growth inhibition. At a dose of 40 mg/kg, EED226 achieved 100% tumor growth inhibition after 32 days of treatment. Furthermore, EED226 exhibits favorable pharmacokinetic properties, including high oral bioavailability (approximately 100%) and a reasonable half-life.

Signaling Pathway Modulation

EED226, by inhibiting PRC2, impacts downstream signaling pathways that are regulated by H3K27me3-mediated gene silencing. This can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle control and differentiation.

Caption: The effect of EED226 on PRC2-mediated gene silencing.

Conclusion and Future Directions

EED226 is a pioneering selective allosteric inhibitor of PRC2 with a well-defined mechanism of action and robust preclinical activity. Its ability to overcome resistance to EZH2 catalytic inhibitors makes it a valuable tool for both basic research and clinical development. Future research will likely focus on exploring the full therapeutic potential of EED226 and other EED inhibitors in various cancer types, both as monotherapies and in combination with other anticancer agents. The detailed understanding of its biochemical and cellular effects, as outlined in this guide, will be instrumental in designing these future studies and ultimately translating this promising therapeutic strategy to the clinic.

References

Eed226: A Technical Guide to a First-in-Class Allosteric PRC2 Inhibitor

Introduction: Eed226 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] It functions by targeting the Embryonic Ectoderm Development (EED) subunit, a non-catalytic core component of the PRC2 complex essential for its histone methyltransferase activity. Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, Eed226 presents a distinct mechanism of action, offering a therapeutic avenue for cancers dependent on PRC2 activity, including those resistant to SAM-competitive inhibitors. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Eed226 for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Eed226, with the formal name N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine, is a small molecule belonging to the triazole and sulfone classes of compounds. Its discovery was the result of a structure-guided design involving fragmentation and regrowth of an initial high-throughput screening hit, followed by scaffold hopping and multi-parameter optimization.

Table 1: Chemical and Physicochemical Properties of Eed226

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2083627-02-3 | |

| Molecular Formula | C₁₇H₁₅N₅O₃S | |

| Molecular Weight | 369.4 g/mol | |

| Purity | ≥98-99% | |

| Appearance | A solid | |

| Solubility | DMSO: ≥33 mg/mL (≥55 mg/mL with sonication) DMF: 33 mg/mL H₂O: Insoluble or slightly soluble |

| Storage | Store as solid at -20°C (≥ 4 years stability) Store in solvent at -80°C (up to 1 year) | |

Mechanism of Action

The PRC2 complex, minimally composed of the core subunits EZH2, EED, and SUZ12, is a critical epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27). The binding of EED to existing H3K27me3 marks on chromatin allosterically enhances the catalytic activity of EZH2, propagating the repressive signal and leading to transcriptional silencing of target genes.

Eed226 functions as an allosteric inhibitor by directly binding to the aromatic cage of EED, which normally recognizes the H3K27me3 mark. This binding induces a conformational change in EED, which prevents the allosteric activation of EZH2 and leads to a loss of PRC2's methyltransferase activity. A key advantage of this mechanism is that Eed226 is noncompetitive with both SAM and the histone substrate. This allows it to inhibit PRC2 complexes harboring EZH2 mutations that confer resistance to SAM-competitive inhibitors.

Biological and Pharmacokinetic Profile

Eed226 demonstrates potent activity from biochemical assays to cellular and in vivo models. It is highly selective for the PRC2 complex.

Table 2: In Vitro Activity of Eed226

| Parameter | Substrate/Target | Value | Reference |

|---|---|---|---|

| IC₅₀ | PRC2 Enzymatic Activity | 23.4 nM | |

| (H3K27me0 peptide substrate) | |||

| IC₅₀ | PRC2 Enzymatic Activity | 53.5 nM | |

| (Mononucleosome substrate) | |||

| K_d_ | Binding to EED Subunit | 82 nM |

| K_d_ | Binding to PRC2 Complex | 114 nM | |

Table 3: Cellular Activity of Eed226

| Assay Type | Cell Line | Value (IC₅₀) | Reference |

|---|---|---|---|

| H3K27me3 Reduction (ELISA) | G401 (Rhabdoid tumor) | 0.22 µM |

| Antiproliferative Activity | KARPAS422 (DLBCL, EZH2 Y641N) | 0.08 µM | |

Eed226 exhibits favorable pharmacokinetic properties, including high oral bioavailability and low clearance, making it suitable for in vivo studies and potential clinical development.

Table 4: Pharmacokinetic Properties of Eed226 (Mouse)

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~100% | |

| In Vivo Clearance | Very Low | |

| Volume of Distribution (Vd) | 0.8 L/kg | |

| Terminal Half-life (t₁/₂) | 2.2 hours | |

| Plasma Protein Binding (PPB) | Moderate |

| Permeability (Caco-2, A→B) | 3.0 x 10⁻⁶ cm/s | |

Table 5: In Vivo Efficacy of Eed226

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| Mouse Xenograft | KARPAS422 (DLBCL) | 40 mg/kg, PO, BID, 32 days | 100% Tumor Growth Inhibition (TGI) | |

| Mouse Xenograft | KARPAS422 (DLBCL) | 300 mg/kg, PO, BID, 34 days | Complete Tumor Regression |

| Tolerability | CD-1 Mice | 300 mg/kg, PO, BID, 14 days | Well-tolerated, no adverse effects | |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PRC2 inhibitors. Below are representative protocols for key experiments.

1. PRC2 Inhibition Enzymatic Assay (AlphaScreen-based)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Eed226 against the methyltransferase activity of the PRC2 complex.

-

Materials: Recombinant human PRC2 complex, biotinylated histone H3 (1-28) peptide substrate, S-adenosylmethionine (SAM), AlphaScreen anti-H3K27me3 acceptor beads, streptavidin-coated donor beads, assay buffer.

-

Methodology:

-

Prepare serial dilutions of Eed226 in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the Eed226 compound dilutions.

-

Initiate the enzymatic reaction by adding SAM. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the AlphaScreen bead mixture (acceptor and donor beads in stop buffer).

-

Incubate the plate in the dark for 60 minutes to allow for bead association.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular H3K27me3 Reduction Assay (Western Blot)

-

Objective: To measure the dose-dependent effect of Eed226 on global H3K27me3 levels in a cellular context.

-

Materials: G401 or KARPAS422 cells, cell culture medium, Eed226, lysis buffer, primary antibodies (anti-H3K27me3, anti-total Histone H3), secondary antibody, ECL substrate.

-

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a range of Eed226 concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 48-72 hours).

-

Harvest cells and perform histone extraction or create whole-cell lysates.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-H3K27me3 primary antibody overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify band intensity to determine the reduction in H3K27me3 relative to the total H3 control.

-

3. Mouse Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of orally administered Eed226 in a mouse model.

-

Materials: Immunocompromised mice (e.g., BALB/c nude), KARPAS422 cells, Matrigel, Eed226 solid dispersion formulation, vehicle control.

-

Methodology:

-

Subcutaneously implant KARPAS422 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle groups.

-

Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally, twice daily (BID), for the duration of the study (e.g., 32-34 days).

-

Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

-

At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).

-

Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle control.

-

Conclusion

Eed226 is a highly potent and selective allosteric inhibitor of PRC2 with a well-defined mechanism of action. Its ability to directly target the EED subunit provides a distinct therapeutic strategy compared to traditional EZH2 catalytic inhibitors, notably offering activity against inhibitor-resistant EZH2 mutants. The compound's excellent oral bioavailability and robust in vivo efficacy in preclinical cancer models underscore its potential as a valuable research tool and a promising candidate for clinical development in PRC2-dependent malignancies.

References

EED226 Target Binding and Engagement: A Technical Guide

Executive Summary

EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit, a non-catalytic but essential component of the PRC2 complex.[1][3] This binding induces a conformational change in EED, which abrogates the allosteric activation of the catalytic subunit, EZH2, leading to a loss of PRC2's histone methyltransferase activity.[1] Notably, EED226 is effective against both wild-type PRC2 and mutant EZH2 forms that confer resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors, offering a distinct therapeutic strategy for PRC2-dependent cancers. This document provides a comprehensive technical overview of EED226's binding characteristics, cellular engagement, and the experimental methodologies used for its evaluation.

Mechanism of Action: Allosteric Inhibition of PRC2

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the methylation of H3K27. Its activity is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop that propagates this repressive chromatin signature.

EED226 disrupts this process via a noncompetitive mechanism with respect to both the SAM cofactor and the histone substrate. It directly occupies the aromatic cage on EED that normally recognizes H3K27me3. This binding prevents the allosteric activation of EZH2, thereby inhibiting the methylation of H3K27. Unlike EZH2 catalytic inhibitors, EED226 does not disrupt the integrity of the PRC2 complex itself but rather locks it in an inactive state.

Target Binding and Selectivity

EED226 binds to the EED subunit with high affinity and exhibits remarkable selectivity over other protein methyltransferases and broader kinase panels.

| Parameter | Target/Complex | Value | Assay |

| Binding Affinity (Kd) | EED | 82 nM | Isothermal Titration Calorimetry (ITC) |

| PRC2 Complex | 114 nM | Isothermal Titration Calorimetry (ITC) | |

| Biochemical Potency (IC50) | PRC2 (H3K27me0 peptide substrate) | 23.4 nM | In vitro Enzymatic Assay |

| PRC2 (Mononucleosome substrate) | 53.5 nM | In vitro Enzymatic Assay | |

| Off-Target Selectivity (IC50) | 21 other Protein Methyltransferases | >100 µM | Biochemical Assays |

| 23 Kinases | >10 µM | Biochemical Assays | |

| 22 GPCRs, Ion Channels, etc. | >30 µM | Biochemical Assays |

Table 1: Summary of EED226 Biochemical Binding and Selectivity Data.

Cellular Engagement and Potency

In cellular contexts, EED226 effectively reduces global H3K27 methylation levels and demonstrates potent anti-proliferative effects in cancer cell lines harboring EZH2 mutations.

| Parameter | Cell Line | Value | Assay |

| Cellular H3K27me3 Reduction (IC50) | G401 (Rhabdoid tumor) | 0.22 µM | ELISA (48h) |

| Anti-proliferative Activity (IC50) | KARPAS422 (DLBCL, EZH2Y641N) | 0.08 µM | Cell Viability (14 days) |

Table 2: Summary of EED226 Cellular Activity.

Pharmacokinetic Properties

EED226 demonstrates favorable pharmacokinetic properties, including high oral bioavailability, which supports its use in in vivo studies.

| Parameter | Value | Species |

| Oral Bioavailability | ~100% | Mouse |

| Volume of Distribution (Vd) | 0.8 L/kg | Mouse |

| Terminal Half-life (t1/2) | 2.2 h | Mouse |

| Plasma Protein Binding (PPB) | 14.4% | Mouse |

| Permeability (Caco-2, A→B) | 3.0 x 10-6 cm/s | In vitro |

| Efflux Ratio (Caco-2) | 7.6 | In vitro |

Table 3: Summary of EED226 Pharmacokinetic Data.

Key Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of EED226 binding to EED or the PRC2 complex. Protocol:

-

Preparation: Recombinant human EED protein or the assembled PRC2 complex is purified and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). EED226 is dissolved in 100% DMSO and then diluted into the same ITC buffer to a final concentration of 1-2% DMSO.

-

Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with the protein solution (e.g., 10-20 µM EED), and the injection syringe is filled with the EED226 solution (e.g., 100-200 µM).

-

Titration: A series of small injections (e.g., 2 µL) of the EED226 solution are made into the sample cell at regular intervals at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat change associated with each injection is measured. The resulting titration curve is fitted to a single-site binding model using the manufacturer's software (e.g., Origin) to calculate the Kd, enthalpy (ΔH), and stoichiometry (n).

In Vitro PRC2 Enzymatic Assay (HTRF)

Objective: To measure the inhibitory potency (IC50) of EED226 on the methyltransferase activity of the PRC2 complex. Protocol:

-

Reaction Components: The assay is typically performed in a 384-well plate. Components include:

-

Recombinant five-component PRC2 complex.

-

Substrate: Biotinylated H3K27me0 peptide or mononucleosomes.

-

Cofactor: S-adenosylmethionine (SAM).

-

Stimulator: H3K27me3 peptide (added at its activation constant, Kact).

-

EED226 at various concentrations.

-

-

Reaction: Components are incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction (conversion of H3K27me0 to H3K27me2/3).

-

Detection: The reaction is stopped, and detection reagents are added. For HTRF (Homogeneous Time-Resolved Fluorescence), this typically involves a Europium cryptate-labeled anti-H3K27me3 antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).

-

Data Analysis: The HTRF signal is read on a plate reader. The ratio of the two emission wavelengths is calculated and plotted against the inhibitor concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular H3K27me3 Western Blot

Objective: To confirm target engagement by measuring the reduction of global H3K27me3 levels in cells treated with EED226. Protocol:

-

Cell Treatment: Cancer cells (e.g., G401) are seeded and treated with a dose-range of EED226 or DMSO vehicle control for a specified time (e.g., 48-72 hours).

-

Histone Extraction: Cells are harvested and lysed. Histones are often extracted using an acid extraction protocol.

-

Quantification: Protein concentration of the histone extracts is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel, separated by electrophoresis, and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 is used as a loading control.

-

Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative reduction in H3K27me3.

References

Eed2-226: A Technical Whitepaper on the Discovery, Development, and Mechanism of a First-in-Class Allosteric PRC2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eed226 is a potent, selective, and orally bioavailable first-in-class allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It represents a significant advancement in epigenetic therapy, offering a distinct mechanism of action compared to traditional EZH2 catalytic inhibitors. Eed226 binds directly to the H3K27me3-binding pocket of the embryonic ectoderm development (EED) subunit of PRC2, inducing a conformational change that leads to the loss of PRC2's histone methyltransferase activity. This inhibition of H3K27 methylation results in the de-repression of PRC2 target genes, leading to anti-proliferative effects in various cancer models. Notably, Eed226 demonstrates efficacy in models resistant to EZH2 inhibitors, highlighting its potential to overcome drug resistance. This document provides an in-depth technical guide on the discovery, development, mechanism of action, and preclinical evaluation of Eed226.

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1] The core components of PRC2 are the catalytic subunit Enhancer of zeste homolog 2 (EZH2), and the non-catalytic subunits Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12).[1] EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3).[1] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.

Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and malignant rhabdoid tumors. Overexpression or gain-of-function mutations in EZH2 can lead to aberrant gene silencing and tumor progression. While several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, the emergence of resistance mutations has limited their long-term efficacy.

Eed226 offers an alternative therapeutic strategy by targeting the EED subunit, a critical component for PRC2's allosteric activation and chromatin localization. This whitepaper details the discovery of Eed226 through high-throughput screening and its subsequent optimization, its unique allosteric mechanism of action, and its preclinical profile.

Discovery and Optimization

Eed226 was identified through a high-throughput screening (HTS) campaign aimed at discovering novel PRC2 inhibitors. The parental molecule, EED162, was identified from a screen of 1.4 million compounds.[2] A structure-guided optimization program was then initiated to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.

The optimization process involved several key steps:

-

Removal of a benzylhydropyridine ring: This modification improved ligand efficiency (LE) and lipophilic efficiency (LipE).[2]

-

Aryl group substitution: Introduction of a phenyl group at the C-8 position was designed to enhance edge-to-face interactions within the binding pocket.

-

Scaffold hopping: The cyano group was replaced with a nitrogen atom.

-

Pharmacokinetic optimization: The addition of a methylsulfonyl group resulted in low clearance, a moderate half-life, and high oral bioavailability, leading to the identification of Eed226.

Mechanism of Action

Eed226 exerts its inhibitory effect on PRC2 through a novel allosteric mechanism. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), Eed226 binds directly and selectively to the aromatic cage of the EED subunit that recognizes H3K27me3. This binding event induces a significant conformational change in EED, which in turn leads to the loss of PRC2's catalytic activity.

dot

References

Eed226: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Eed226 represents a significant advancement in epigenetic drug discovery, offering a distinct mechanism of action compared to traditional EZH2 inhibitors. This document details the molecular mechanism of Eed226, presents key quantitative data from preclinical studies, outlines detailed protocols for relevant experimental assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.

Introduction to Eed226 and its Target: The PRC2 Complex

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me1/2/3)[1][2][3]. This methylation landscape is crucial for maintaining transcriptional repression and guiding cell fate decisions during development[3][4]. The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development). EED plays a critical, non-catalytic role by recognizing and binding to the H3K27me3 mark, an interaction that allosterically stimulates the methyltransferase activity of EZH2, thereby propagating the repressive chromatin state.

Dysregulation of PRC2 activity, often through gain-of-function mutations or overexpression of EZH2, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. While direct inhibitors of the EZH2 catalytic subunit have shown clinical efficacy, the emergence of resistance necessitates the development of novel therapeutic strategies. Eed226 is a first-in-class, orally bioavailable small molecule that inhibits PRC2 through a distinct, allosteric mechanism by targeting the H3K27me3-binding pocket of EED.

Mechanism of Action of Eed226

Eed226 functions as a potent and selective inhibitor of PRC2 by directly binding to the aromatic cage of the EED subunit, the same pocket that recognizes H3K27me3. This competitive binding prevents the allosteric activation of EZH2 that is normally triggered by the interaction of EED with H3K27me3. By binding to EED, Eed226 induces a conformational change that leads to a loss of PRC2 activity.

A key feature of Eed226 is its ability to inhibit PRC2 activity irrespective of the EZH2 mutational status. This includes wild-type EZH2 and mutant forms that have developed resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors. Eed226 does not disrupt the integrity of the PRC2 complex itself. The inhibition of PRC2 activity by Eed226 leads to a global reduction in H3K27me3 levels, reactivation of PRC2 target genes, and subsequent anti-proliferative effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for Eed226 from various preclinical studies.

Table 1: In Vitro Activity of Eed226

| Parameter | Substrate | Value | Reference |

| IC50 | H3K27me0 peptide | 23.4 nM | |

| Mononucleosome | 53.5 nM | ||

| Kd (EED) | - | 82 nM | |

| Kd (PRC2 complex) | - | 114 nM |

Table 2: Cellular Activity of Eed226

| Cell Line | Assay | Parameter | Value | Reference |

| G401 | H3K27me3 ELISA | IC50 | 0.22 µM | |

| KARPAS-422 | Antiproliferation | IC50 | 0.08 µM |

Table 3: In Vivo Efficacy of Eed226 in a KARPAS-422 Xenograft Model

| Dose | Schedule | Duration | Outcome | Reference |

| 300 mg/kg | po BID | 34 days | Tumor regression | |

| 40 mg/kg | - | 32 days | Complete tumor regression |

Table 4: Pharmacokinetic Properties of Eed226 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | |

| Volume of Distribution (Vd) | 0.8 L/kg | |

| Terminal Half-life (t1/2) | 2.2 h | |

| Plasma Protein Binding (PPB) | 14.4% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Eed226.

PRC2 In Vitro Enzymatic Assay

This assay measures the ability of Eed226 to inhibit the methyltransferase activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)

-

H3K27me0 peptide or mononucleosome substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Eed226

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the PRC2 complex, substrate (peptide or mononucleosome), and varying concentrations of Eed226 in the assay buffer.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Eed226 concentration.

Cell-Based H3K27me3 ELISA

This assay quantifies the levels of global H3K27me3 in cells treated with Eed226.

Materials:

-

G401 cells

-

Eed226

-

Cell lysis buffer

-

Histone extraction buffer

-

Primary antibody against H3K27me3

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

ELISA plate reader

Protocol:

-

Seed G401 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Eed226 for 48-72 hours.

-

Lyse the cells and extract the histones according to a standard histone extraction protocol.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Incubate with the primary antibody against H3K27me3.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Normalize the H3K27me3 levels to the total histone H3 levels and calculate the IC50 value.

Antiproliferation Assay

This assay determines the effect of Eed226 on the proliferation of cancer cells.

Materials:

-

KARPAS-422 cells

-

Eed226

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed KARPAS-422 cells in a 96-well plate.

-

Treat the cells with a range of concentrations of Eed226.

-

Incubate the cells for up to 14 days, refreshing the medium and compound every 3-4 days.

-

At the end of the incubation period, add the cell viability reagent to each well.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the Eed226 concentration.

In Vivo Xenograft Model

This protocol describes the evaluation of Eed226's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

KARPAS-422 cells

-

Matrigel (optional)

-

Eed226 formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of KARPAS-422 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally (po) twice daily (BID) for the duration of the study (e.g., 32-34 days).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3 levels).

Conclusion

Eed226 is a pioneering allosteric inhibitor of the PRC2 complex that has demonstrated significant preclinical activity. Its unique mechanism of action, targeting the EED subunit, provides a promising therapeutic strategy, particularly in the context of resistance to direct EZH2 inhibitors. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores the potential of Eed226 and similar EED-targeted therapies in the treatment of PRC2-dependent cancers. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this novel class of epigenetic modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Allosteric Inhibition of PRC2 by Eed226

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase essential for the regulation of gene expression, and its dysregulation is implicated in numerous cancers. While inhibitors targeting the catalytic subunit EZH2 have shown clinical promise, the emergence of resistance necessitates alternative therapeutic strategies. One such approach is the allosteric inhibition of PRC2 through its core subunit, Embryonic Ectoderm Development (EED). This technical guide provides a comprehensive overview of Eed226, a potent and selective small-molecule inhibitor that binds to the H3K27me3-binding pocket of EED. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks.

Introduction: The PRC2 Complex and Allosteric Inhibition

The PRC2 complex is a key epigenetic regulator responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1] The core components of PRC2 are the catalytic subunit EZH2 (or its homolog EZH1), SUZ12, and EED.[1] The activity of PRC2 is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive chromatin state.[1]

Allosteric inhibitors targeting the EED subunit represent a novel class of PRC2 inhibitors. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), EED inhibitors bind to the aromatic cage in EED that recognizes H3K27me3.[1] This binding event prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels.[1] A significant advantage of this mechanism is the ability to inhibit PRC2 activity even in the presence of EZH2 mutations that confer resistance to catalytic inhibitors.

Eed226: A Potent Allosteric Inhibitor of PRC2

Eed226 is a potent, selective, and orally bioavailable small molecule that allosterically inhibits the PRC2 complex. It directly binds to the H3K27me3 binding pocket of EED, inducing a conformational change that leads to a loss of PRC2 activity. Eed226 has demonstrated robust anti-tumor efficacy in preclinical models of lymphoma and has been shown to be effective against cancer cells resistant to EZH2 inhibitors.

Mechanism of Action

The binding of Eed226 to the EED subunit is noncompetitive with respect to both SAM and the histone substrate. Instead, it directly competes with the H3K27me3 peptide for binding to the aromatic cage of EED. This prevents the positive feedback mechanism that is crucial for the propagation of the H3K27me3 mark and full PRC2 activity. The crystal structure of Eed226 in complex with EED reveals that the inhibitor induces a significant conformational change in the H3K27me3 binding pocket, leading to the inactivation of the PRC2 complex.

Quantitative Data

The following tables summarize the key quantitative data for Eed226 and the analogous EED inhibitor, A-395.

Table 1: Biochemical Activity of Eed226 and A-395

| Compound | Assay Type | Substrate | IC50 (nM) | Reference |

| Eed226 | LC-MS based Enzymatic | H3K27me0 peptide | 23.4 | |

| LC-MS based Enzymatic | Mononucleosome | 53.5 | ||

| EED-H3K27me3 AlphaScreen | H3K27me3 peptide | 22.0 | ||

| A-395 | Scintillation Proximity Assay | Octamer | 18 | |

| HTRF Assay | H3K27me3 peptide | 7 |

Table 2: Cellular Activity of Eed226 and A-395

| Compound | Cell Line | Assay Type | Endpoint | IC50 / GI50 (nM) | Reference |

| Eed226 | G401 (Rhabdoid) | H3K27me3 ELISA | H3K27me3 reduction | 220 | |

| Karpas-422 (Lymphoma) | Cell Proliferation | Growth Inhibition | 80 | ||

| WSU-DLCL2 (Lymphoma) | Cell Proliferation | Growth Inhibition | 180 | ||

| A-395 | Pfeiffer (Lymphoma) | H3K27me3 AlphaLISA | H3K27me3 reduction | 90 | |

| Pfeiffer (Lymphoma) | Cell Proliferation | Growth Inhibition | 1,300 | ||

| Karpas-422 (Lymphoma) | Cell Proliferation | Growth Inhibition | 2,700 |

Table 3: Binding Affinity and In Vivo Efficacy of Eed226

| Parameter | Method | Value | Conditions / Model | Reference |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 82 nM (to EED) | - | |

| Isothermal Titration Calorimetry (ITC) | 114 nM (to PRC2 complex) | - | ||

| In Vivo Efficacy | Tumor Growth Inhibition | ~100% | Karpas-422 xenograft, 40 mg/kg, oral, daily |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Eed226.

PRC2 Enzymatic Assay (LC-MS based)

This assay measures the enzymatic activity of PRC2 by quantifying the production of S-adenosylhomocysteine (SAH) via liquid chromatography-mass spectrometry.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)

-

S-adenosylmethionine (SAM)

-

H3K27me0 peptide (21-44) or mononucleosome substrate

-

H3K27me3 peptide (21-44) for stimulation

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 0.01% Tween-20

-

Eed226 or other test compounds in DMSO

-

Acetonitrile with 0.1% formic acid for quenching

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing PRC2 complex, H3K27me0 peptide (or mononucleosome), and stimulatory H3K27me3 peptide in assay buffer.

-

Add test compound (Eed226) at various concentrations.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of SAH produced.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

EED-H3K27me3 Binding Assay (AlphaScreen)

This is a homogeneous, bead-based proximity assay to measure the binding of Eed226 to the EED protein by competing with a biotinylated H3K27me3 peptide.

-

Reagents and Materials:

-

His-tagged human EED protein

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Ni-NTA-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA

-

Eed226 or other test compounds in DMSO

-

384-well ProxiPlate (PerkinElmer)

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Add His-tagged EED protein and biotinylated H3K27me3 peptide to the wells of a 384-well plate containing serially diluted Eed226.

-

Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes to allow bead-protein binding.

-

Read the plate on an AlphaScreen reader. The signal is generated when the donor and acceptor beads are brought into proximity by the EED-H3K27me3 interaction.

-

Eed226 will compete with the peptide, disrupting the interaction and causing a decrease in the AlphaScreen signal.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular H3K27me3 Assay (ELISA)

This assay quantifies the global levels of H3K27me3 in cells following treatment with an inhibitor.

-

Reagents and Materials:

-

Cell line of interest (e.g., Karpas-422, G401)

-

Cell culture medium and supplements

-

Eed226 or other test compounds

-

Histone extraction buffer

-

Commercially available H3K27me3 ELISA kit (e.g., from Active Motif, Cisbio)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Eed226 for a specified period (e.g., 72-96 hours).

-

Lyse the cells and extract histones according to the manufacturer's protocol of the chosen ELISA kit.

-

Perform the ELISA following the kit's instructions. This typically involves capturing total histone H3 and detecting the H3K27me3 modification with a specific antibody.

-

Read the absorbance or fluorescence on a microplate reader.

-

Normalize the H3K27me3 signal to the total H3 signal.

-

Determine the IC50 for H3K27me3 reduction.

-

Cell Proliferation Assay

This assay measures the effect of Eed226 on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., Karpas-422)

-

Cell culture medium

-

Eed226 or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo, MTS)

-

Opaque-walled multi-well plates for luminescence assays

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

Treat with a serial dilution of Eed226.

-

Incubate for an extended period, typically 7-14 days, refreshing the medium and compound every 3-4 days.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Read the luminescence or absorbance.

-

Calculate the percent growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

In Vivo Xenograft Study

This experiment evaluates the anti-tumor efficacy of Eed226 in a mouse model.

-

Materials and Methods:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Karpas-422 lymphoma cells

-

Matrigel

-

Eed226 formulated for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant Karpas-422 cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer Eed226 orally at the desired dose and schedule (e.g., 40 mg/kg, daily).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight as a measure of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Overcoming EZH2 Inhibitor Resistance

A key therapeutic advantage of EED-targeting inhibitors is their ability to circumvent resistance to EZH2 catalytic inhibitors. Resistance to EZH2 inhibitors can arise from mutations in the EZH2 gene that prevent inhibitor binding but maintain catalytic activity. Because Eed226 acts via a different subunit and mechanism, it remains effective against such resistant mutants.

Conclusion

Eed226 represents a promising therapeutic agent that targets the PRC2 complex through a distinct allosteric mechanism. By binding to the EED subunit, it effectively inhibits PRC2 activity, leading to a reduction in H3K27me3 levels and suppression of cancer cell growth. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug developers working on epigenetic therapies. The ability of Eed226 to overcome resistance to EZH2 catalytic inhibitors highlights the potential of this class of compounds to address unmet needs in oncology.

References

EED226: A Technical Guide to its Allosteric Inhibition of PRC2 and Impact on H3K27 Trimethylation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. The core subunit, Embryonic Ectoderm Development (EED), plays a crucial allosteric role by binding to existing H3K27me3 marks, which in turn stimulates the catalytic activity of the EZH2 subunit. Dysregulation of PRC2 activity is implicated in various cancers, making it a prime target for therapeutic intervention. EED226 is a potent, selective, and orally bioavailable small molecule that acts as an allosteric inhibitor of PRC2.[1][2] This document provides a comprehensive technical overview of EED226's mechanism of action, its quantitative effects on H3K27 trimethylation, and detailed protocols for key experimental assessments.

Mechanism of Action: Allosteric Inhibition of PRC2

EED226 functions by directly binding to the aromatic cage within the WD40 domain of EED, the same pocket that recognizes and binds to the H3K27me3 mark.[2][3] This competitive binding prevents the interaction between EED and H3K27me3, thereby disrupting the allosteric activation feedback loop that is essential for robust PRC2 methyltransferase activity. Upon binding, EED226 induces a conformational change in EED, leading to a loss of PRC2 activity without dissociating the complex itself. A key advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.

Quantitative Analysis of EED226 Activity

EED226 demonstrates potent inhibition of PRC2 activity both in enzymatic assays and in cellular contexts, leading to a dose-dependent reduction in H3K27 methylation marks.

Table 1: In Vitro Activity of EED226

| Parameter | Value | Substrate | Conditions | Reference |

|---|---|---|---|---|

| IC₅₀ | 23.4 nM | H3K27me0 peptide | Enzymatic Assay | |

| IC₅₀ | 53.5 nM | Mononucleosome | Stimulatory H3K27me3 added at 1 x Kₐ꜀ₜ | |

| KᏧ | 82 nM | EED | Isothermal Titration Calorimetry (ITC) |

| KᏧ | 114 nM | PRC2 Complex | Isothermal Titration Calorimetry (ITC) | |

Table 2: Cellular Activity of EED226

| Cell Line | Assay Type | Effect | IC₅₀ / Concentration | Time | Reference |

|---|---|---|---|---|---|

| G401 | H3K27me3 ELISA | Reduction in global H3K27me3 | 0.22 µM | 48 hrs | |

| G401 | Western Blot | Dose-dependent decrease in H3K27me3 & H3K27me2 | 0.12 - 10 µM | 3 days | |

| KARPAS422 | Antiproliferation | Reduction in cell viability | 0.08 µM | Up to 14 days | |

| 2D10 (Jurkat) | Western Blot | Dose-dependent decrease in H3K27me3 | Tested up to 10 µM | 72 hrs |

| C666-1 & HK1 (NPC) | Western Blot | Significant reduction in H3K27me3 | 1, 5, 10 µM | 72 hrs | |

Table 3: In Vivo Efficacy of EED226

| Model | Cell Line | Dose | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Mouse Xenograft | KARPAS422 (DLBCL) | 300 mg/kg, po BID | 34 days | Tumor regression |

| Mouse Xenograft | KARPAS422 (DLBCL) | 40 mg/kg | 32 days | 100% tumor growth inhibition | |

Downstream Cellular Effects of EED226

The primary consequence of EED226-mediated PRC2 inhibition is a global, dose-dependent reduction in H3K27me3 levels. Studies also show a decrease in H3K27me2, while H3K27me1 can accumulate, likely due to the inhibition of its conversion to di- and tri-methylated states. Importantly, EED226 treatment does not appear to affect other histone marks such as H3K9me3, H3K9ac, and H3K4me3, demonstrating its selectivity.

A significant downstream effect observed is the "toggling" of H3K27 modifications. The loss of the repressive H3K27me3 mark is often accompanied by a corresponding increase in H3K27 acetylation (H3K27ac), an active chromatin mark. This switch from a repressive to an active chromatin state leads to the de-repression and subsequent expression of PRC2 target genes.

Experimental Protocols

The assessment of EED226's effect on H3K27me3 relies on several key molecular biology techniques. Below are generalized protocols based on standard practices cited in the literature.

5.1 Western Blot for Global Histone Modification Analysis

This protocol is for determining changes in global levels of H3K27me3 and other histone marks in cultured cells following EED226 treatment.

-

Cell Culture and Treatment: Plate cells (e.g., G401, C666-1) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-range of EED226 (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

-

Histone Extraction: Harvest cells and wash with PBS. Lyse cells and isolate nuclei. Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄) overnight at 4°C.

-

Protein Quantification: Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-H3K27me3, anti-H3K27me2, and anti-total Histone H3 (as a loading control).

-

Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.

5.2 Chromatin Immunoprecipitation (ChIP-seq) Workflow

This workflow is designed to identify the genomic loci where H3K27me3 is lost following EED226 treatment.

-

Cell Treatment and Cross-linking: Treat cultured cells with EED226 or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture media (final concentration ~1%) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer. Fragment chromatin to an average size of 200-600 bp using sonication or Micrococcal Nuclease (MNase) digestion.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate with an anti-H3K27me3 antibody overnight at 4°C. A parallel IP with a non-specific IgG antibody should be performed as a negative control. Save a small fraction of the lysate as the "input" control.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of H3K27me3 enrichment. Perform differential binding analysis to identify genomic regions that lose H3K27me3 upon EED226 treatment.

Conclusion

EED226 is a highly potent and selective allosteric inhibitor of the PRC2 complex. By targeting the H3K27me3-binding pocket of EED, it effectively abrogates PRC2's methyltransferase activity, leading to a global reduction in H3K27me3 marks. This mechanism provides a distinct therapeutic strategy compared to SAM-competitive EZH2 inhibitors and is effective against certain drug-resistant EZH2 mutants. The downstream consequences—a shift from repressive to active chromatin and re-expression of target genes—underpin its anti-proliferative and tumor-regressive effects observed in preclinical models. The data and protocols presented herein serve as a valuable resource for researchers investigating PRC2 biology and developing novel epigenetic therapies.

References

In Vitro Activity of Eed226 on PRC2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Eed226 targets the embryonic ectoderm development (EED) subunit of PRC2, offering a distinct mechanism of action compared to S-adenosylmethionine (SAM)-competitive inhibitors that target the catalytic EZH2 subunit. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

Eed226 functions as an allosteric inhibitor by binding to the H3K27me3-binding pocket on the EED subunit of the PRC2 complex.[1][2][3][4] This binding event induces a conformational change in EED, which in turn leads to a loss of the methyltransferase activity of the PRC2 complex.[1] Notably, Eed226 is noncompetitive with both the SAM cofactor and the histone peptide substrate. Its unique mechanism allows it to effectively inhibit PRC2 complexes that harbor mutations in EZH2, which confer resistance to SAM-competitive inhibitors.

Quantitative Assessment of In Vitro Activity

The inhibitory and binding activities of Eed226 on PRC2 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of Eed226

| Assay Type | Substrate | Cell Line | IC50 Value | Reference |

| In Vitro Enzymatic Assay | H3K27me0 Peptide | N/A | 23.4 nM | |

| In Vitro Enzymatic Assay | Mononucleosome | N/A | 53.5 nM | |

| Cellular H3K27me3 ELISA | Endogenous Histones | G401 | 0.22 µM | |

| Antiproliferative Assay | N/A | KARPAS422 | 0.08 µM |

Table 2: Binding Affinity of Eed226

| Binding Partner | Assay Type | Kd Value | Reference |

| EED | 82 nM | ||

| PRC2 Complex | 114 nM |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of Eed226 in inhibiting the PRC2 signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for key in vitro assays used to characterize the activity of Eed226.

Biochemical Assay Workflow

Cellular Assay Workflow

Detailed Experimental Protocols

LC-MS Based PRC2 Biochemical Assay

This assay quantifies the enzymatic activity of PRC2 by measuring the formation of the co-product S-adenosylhomocysteine (SAH) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

PRC2 enzyme

-

Eed226

-

H3K27me0 peptide (e.g., residues 21-44) or recombinant mononucleosomes

-

S-adenosylmethionine (SAM)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA

-

Quench Solution: 2.5% Trifluoroacetic acid (TFA) with an internal standard (e.g., 320 nM SAH-d4)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Eed226 in DMSO.

-

In a 384-well plate, combine the PRC2 enzyme (final concentration ~10 nM), the substrate (e.g., 1.5 µM H3K27me0 peptide), and SAM (final concentration ~1 µM) in the assay buffer.

-

Add the diluted Eed226 to the wells. The final reaction volume is typically around 12 µL.

-

Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the quench solution (e.g., 3 µL).

-

Analyze the samples by LC-MS/MS to quantify the amount of SAH produced, using the internal standard for normalization.

-

Plot the SAH formation against the Eed226 concentration to determine the IC50 value.

EED-H3K27me3 AlphaScreen Competition Binding Assay

This is a bead-based proximity assay used to measure the ability of Eed226 to disrupt the interaction between the EED subunit and a biotinylated H3K27me3 peptide.

Materials:

-

His-tagged EED protein (e.g., residues 1-441)

-

Biotinylated H3K27me3 peptide (e.g., residues 19-33)

-

Eed226

-

Nickel Chelate AlphaLISA Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer: 25 mM HEPES (pH 8.0), 0.5% BSA, 0.02% Tween-20

-

384-well ProxiPlates

Procedure:

-

Prepare serial dilutions of Eed226 in DMSO.

-

In a 384-well plate, add the diluted Eed226.

-

Add a solution containing His-EED (final concentration ~30 nM) and biotin-H3K27me3 peptide (final concentration ~15 nM) in the assay buffer to the wells.

-

Incubate for 20 minutes at room temperature to allow for binding.

-

Add the Nickel Chelate AlphaLISA Acceptor beads and incubate for 60 minutes.

-

Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A decrease in the AlphaScreen signal indicates displacement of the H3K27me3 peptide from EED by Eed226. Plot the signal against the Eed226 concentration to determine the IC50 value.

Cellular H3K27me3 Western Blot Analysis

This protocol is for assessing the effect of Eed226 on global H3K27me3 levels in cultured cells.

Materials:

-

G401 or other suitable cell lines

-

Eed226

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of Eed226 for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

Cellular H3K27me3 ELISA

This method provides a quantitative measurement of global H3K27me3 levels in cells treated with Eed226.

Materials:

-

G401 or other suitable cell lines

-

Eed226

-

Histone extraction kit or protocol

-